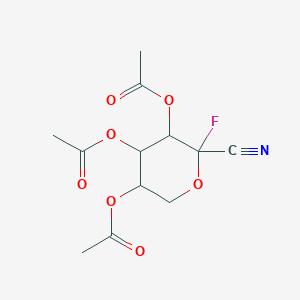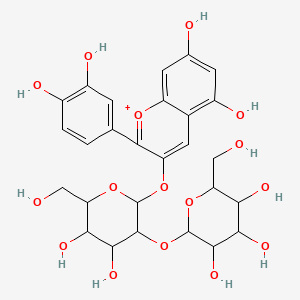
2,3,4-Tri-O-acetyl-1-Deoxy-1-fluoro-beta-d-arabinopyranosyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Tri-O-acetyl-1-Deoxy-1-fluoro-beta-d-arabinopyranosyl cyanide is a synthetic organic compound with the molecular formula C12H14FNO7. This compound is characterized by the presence of acetyl groups at the 2, 3, and 4 positions, a fluorine atom at the 1 position, and a cyanide group. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-1-Deoxy-1-fluoro-beta-d-arabinopyranosyl cyanide typically involves multiple steps. One common method starts with the acetylation of a suitable sugar derivative, followed by the introduction of the fluorine atom and the cyanide group. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
2,3,4-Tri-O-acetyl-1-Deoxy-1-fluoro-beta-d-arabinopyranosyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts. For example, hydrolysis of the acetyl groups can be achieved using dilute acids or bases under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, hydrolysis of the acetyl groups yields the corresponding hydroxyl derivatives.
科学的研究の応用
2,3,4-Tri-O-acetyl-1-Deoxy-1-fluoro-beta-d-arabinopyranosyl cyanide is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism by which 2,3,4-Tri-O-acetyl-1-Deoxy-1-fluoro-beta-d-arabinopyranosyl cyanide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and cyanide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
- 1-Bromo-2,3,4-tri-O-acetyl-alpha-D-glucuronic acid methyl ester
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-acetamido-alpha-D-glucose
Uniqueness
2,3,4-Tri-O-acetyl-1-Deoxy-1-fluoro-beta-d-arabinopyranosyl cyanide is unique due to the presence of the fluorine atom and cyanide group, which confer distinct chemical properties and reactivity compared to similar compounds. These features make it particularly valuable in specific research applications where these functional groups are essential.
特性
IUPAC Name |
(4,5-diacetyloxy-6-cyano-6-fluorooxan-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLDSZTUKGEGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[[2-(methylsulfinyl)ethyl]amino]-1,2,5-oxadiazol-3-yl]-](/img/structure/B12324383.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12324426.png)
